3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the fluorine and methoxy substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a fluorinated pyridine derivative, the methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the methoxy group.
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the fluorine group.
Uniqueness
3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7FN2O |
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Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,1H3 |
InChI Key |
AOIQEXBYFQRBNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2F |
Origin of Product |
United States |
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